molecular formula C26H34FN3O2 B4256888 1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B4256888
M. Wt: 439.6 g/mol
InChI Key: KMRPCXWRPVVPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[4-(4-fluorophenyl)butanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, commonly known as FPBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

FPBP acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPBP are complex and depend on the specific receptor subtype and brain region targeted. In general, it has been shown to modulate the release and uptake of various neurotransmitters, leading to changes in synaptic transmission and neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using FPBP in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which allows for precise modulation of this target. However, its complex mechanism of action and potential off-target effects make it difficult to interpret the results of experiments using this compound.

Future Directions

For research on FPBP include the development of more selective and potent compounds targeting the 5-HT1A receptor, as well as the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, further studies are needed to elucidate the specific brain regions and circuits targeted by FPBP and the underlying mechanisms of its effects.

Scientific Research Applications

FPBP has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit high affinity and selectivity for a specific subtype of serotonin receptor, making it a promising candidate for the development of new drugs targeting this receptor.

properties

IUPAC Name

4-(4-fluorophenyl)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34FN3O2/c1-32-25-9-3-2-8-24(25)29-18-16-28(17-19-29)23-7-5-15-30(20-23)26(31)10-4-6-21-11-13-22(27)14-12-21/h2-3,8-9,11-14,23H,4-7,10,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRPCXWRPVVPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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